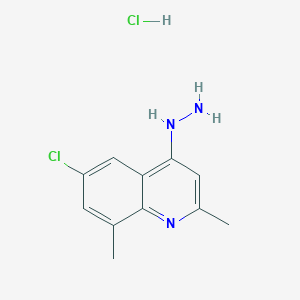
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride involves several steps. The starting material is typically 2,8-dimethylquinoline, which undergoes chlorination to introduce the chlorine atom at the 6-position. . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound may also interfere with DNA replication and repair processes, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride include:
2,8-Dimethylquinoline: Lacks the chlorine and hydrazino groups, making it less reactive.
6-Chloro-2,8-dimethylquinoline: Lacks the hydrazino group, limiting its biochemical applications.
4-Hydrazinoquinoline: Lacks the chlorine and methyl groups, affecting its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
1170135-66-6 |
|---|---|
Molecular Formula |
C11H13Cl2N3 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(6-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-6-3-8(12)5-9-10(15-13)4-7(2)14-11(6)9;/h3-5H,13H2,1-2H3,(H,14,15);1H |
InChI Key |
VPUDYTRRBKFZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)NN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




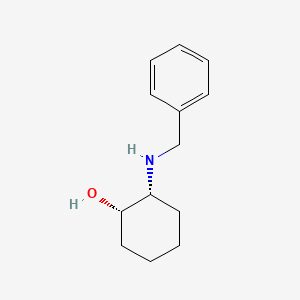
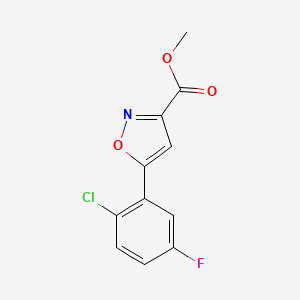


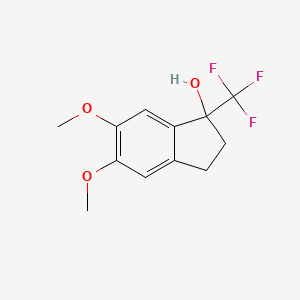

![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
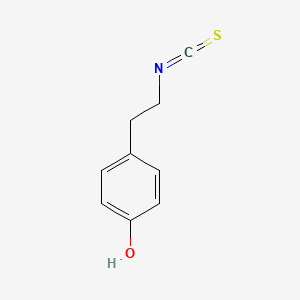
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
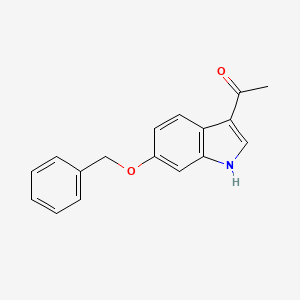
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)
![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)
